molecular formula C22H18N4O3S B2812640 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886945-30-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2812640
CAS No.: 886945-30-8
M. Wt: 418.47
InChI Key: IGBDGMIZVJLDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyridine rings, along with the nitro group and the amide linkage. These functional groups would likely confer specific chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, and the benzothiazole and pyridine rings could influence its solubility and stability.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Bondock et al. (2008) demonstrated the synthesis of new heterocycles incorporating the antipyrine moiety, which were evaluated as antimicrobial agents. This research highlights the chemical versatility and potential bioactivity of compounds related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (Bondock et al., 2008).

Cytotoxicity and Anticancer Potential

  • Research by Hour et al. (2007) on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones showed significant cytotoxic effects against several cancer cell lines, indicating the potential anticancer activity of structurally related compounds (Hour et al., 2007).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, suggesting the therapeutic potential of such compounds in inhibiting angiogenesis (Borzilleri et al., 2006).

Antiparasitic Activity

  • The efficacy of nitazoxanide and other thiazolides against Neospora caninum tachyzoites was explored by Esposito et al. (2005), highlighting the broad antiparasitic activity of thiazolide compounds, which may include derivatives of this compound (Esposito et al., 2005).

Antimicrobial Evaluation

  • Chandrakantha et al. (2014) synthesized a new series of N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide compounds and evaluated their antimicrobial activities, contributing to the understanding of the antimicrobial potential of benzamide derivatives (Chandrakantha et al., 2014).

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-10-19-20(11-15(14)2)30-22(24-19)25(13-16-4-3-9-23-12-16)21(27)17-5-7-18(8-6-17)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBDGMIZVJLDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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